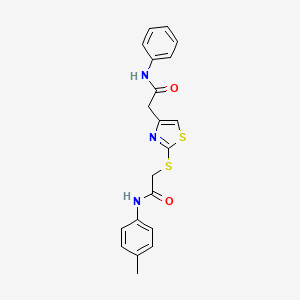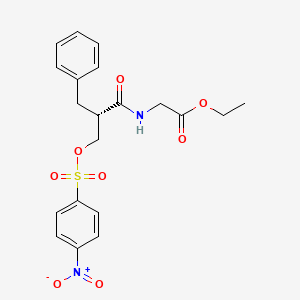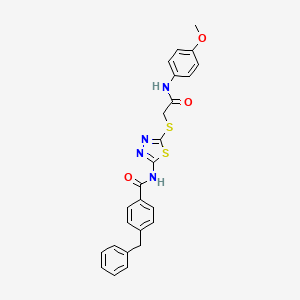
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Radiopharmaceutical Development
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide and its derivatives have been explored in radiopharmaceutical development. For example, Dollé et al. (2008) synthesized [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), using a similar compound in their study. This research highlights the application of such compounds in developing diagnostic tools for neuroinflammatory processes and other brain disorders (Dollé et al., 2008).
Neuroinflammation Imaging
Continuing in the domain of brain health, Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as a biomarker for neuroinflammatory processes. The study included radiolabeling of these compounds and in vivo neuroinflammation PET imaging on a rodent model, demonstrating their potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
Anti-inflammatory Activity
In the context of anti-inflammatory applications, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, indicating the potential of these compounds in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antitumor Activity
Another significant area of application is in antitumor research. For instance, Gangjee et al. (2000) explored compounds with a similar structure for their antitumor activity. They studied the effect of C9-methyl substitution and C8-C9 conformational restriction on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, revealing their potential as antitumor agents (Gangjee et al., 2000).
Antibacterial Evaluation
Moreover, Varshney et al. (2009) synthesized a series of compounds including (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide and evaluated their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research demonstrates the utility of these compounds in developing new antibacterial agents (Varshney et al., 2009).
Antimicrobial and Analgesic Properties
Furthermore, Rajanarendar et al. (2012) synthesized novel series of compounds including isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, which displayed significant antimicrobial activity, potent anti-inflammatory, and analgesic activities, indicating their potential in pharmaceutical applications (Rajanarendar et al., 2012).
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-4-2-11(3-5-12)14-8-13(21-23-14)9-20-15(22)10-24-16-18-6-1-7-19-16/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMQAIYUUVCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)



![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)
![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2465405.png)

